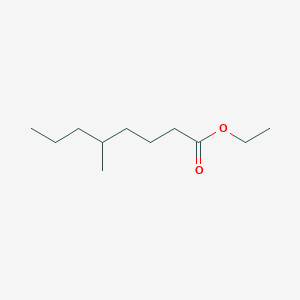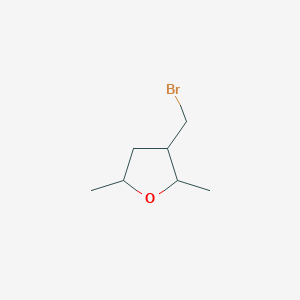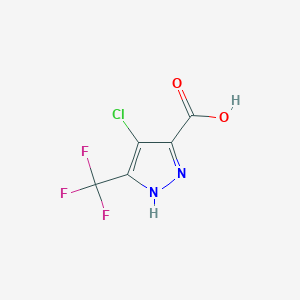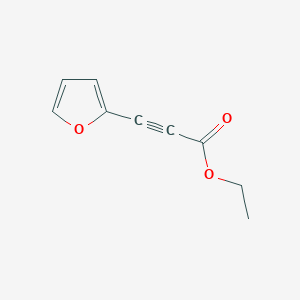
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a nitro group, and a propane-1-sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring via electrophilic aromatic substitution using bromine and a Lewis acid catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-amino-4-bromo-2-(propane-1-sulfonyl)benzene.
Oxidation: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the sulfonyl group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-nitrobenzene: Lacks the sulfonyl group, making it less versatile in certain chemical reactions.
4-Nitro-2-(propane-1-sulfonyl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-4-(propane-1-sulfonyl)benzene: Lacks the nitro group, reducing its potential for reduction reactions.
Uniqueness
1-Bromo-4-nitro-2-(propane-1-sulfonyl)benzene is unique due to the presence of all three functional groups (bromine, nitro, and sulfonyl) on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C9H10BrNO4S |
|---|---|
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
1-bromo-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
YKEJDMZDLHLSSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)





![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)



